

How to prepare (Rac)-TTA-P2 stock solution with DMSO

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Compound of Interest

Compound Name: (Rac)-TTA-P2

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Application Notes and Protocols for (Rac)-TTA-P2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of (Rac)-TTA-P2, a potent and selective T-type calcium channel blocker.

Application Notes

(Rac)-TTA-P2 is a racemic mixture that acts as a potent and selective antagonist of T-type calcium channels. It is a valuable research tool for investigating the physiological and pathophysiological roles of these channels, particularly in the context of neuroscience and pain research.

Chemical Properties

Property	Value	Reference
Chemical Name	3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl) methyl)-4-fluoropiperidin-4-yl)methyl)benzamide	[1][2]
Molecular Formula	C ₂₁ H ₂₉ Cl ₂ FN ₂ O ₂	[1][3]
Molecular Weight	431.37 g/mol	[3]
CAS Number	918430-49-6	[1][3]
Appearance	Off-white to light yellow solid powder	[4]
Purity	>98%	[1]

Solubility and Storage

Solvent	Maximum Concentration	Storage of Stock Solution
DMSO	50 mM	-20°C for up to 1 month[5]; -80°C for up to 6 months[5]
Ethanol	50 mM	Prepare and use on the same day if possible[1]

Note: It is recommended to prepare fresh solutions. If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles. Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[1][5]

Mechanism of Action

(Rac)-TTA-P2 functions as a reversible blocker of T-type calcium channels, which are low-voltage activated channels involved in regulating neuronal excitability.[2][6] It shows high potency for all three T-type calcium channel isoforms (Ca_v3.1, Ca_v3.2, and Ca_v3.3).[6] The blockade of these channels, particularly Ca_v3.2 which is highly expressed in sensory neurons, leads to a reduction in calcium influx upon membrane depolarization. This, in turn, dampens

neuronal hyperexcitability, a key factor in the pathogenesis of neuropathic and inflammatory pain.^{[7][8]}

Key Applications

- **Neuroscience Research:** Investigating the role of T-type calcium channels in neuronal firing patterns, synaptic transmission, and plasticity.^{[4][6]}
- **Pain Research:** Studying the involvement of T-type calcium channels in nociceptive pathways and developing novel analgesic compounds. **(Rac)-TTA-P2** has been shown to be effective in animal models of neuropathic and inflammatory pain.^{[2][8][9]}
- **Epilepsy Research:** Exploring the role of T-type calcium channels in the generation of seizure activity.^[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM (Rac)-TTA-P2 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **(Rac)-TTA-P2** in dimethyl sulfoxide (DMSO).

Materials:

- **(Rac)-TTA-P2** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, nuclease-free filter tips

Procedure:

- Pre-warm **(Rac)-TTA-P2**: Allow the vial of **(Rac)-TTA-P2** powder to equilibrate to room temperature before opening to prevent condensation.
- Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of **(Rac)-TTA-P2** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.31 mg of **(Rac)-TTA-P2**.
 - Calculation: Molarity (M) = moles of solute / liters of solution
 - Mass (g) = Molarity (mol/L) x Molecular Weight (g/mol) x Volume (L)
 - Mass (mg) = 10 mmol/L x 431.37 g/mol x 0.001 L x 1000 mg/g = 4.31 mg
- Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the **(Rac)-TTA-P2** powder. For the example above, add 1 mL of DMSO.
- Dissolve the Compound: Vortex the solution until the **(Rac)-TTA-P2** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[5]

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling **(Rac)-TTA-P2** and DMSO.
- Work in a well-ventilated area or a chemical fume hood.
- DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

Protocol 2: In Vitro Application of (Rac)-TTA-P2 to Neuronal Cell Cultures

This protocol provides a general workflow for applying the **(Rac)-TTA-P2** stock solution to neuronal cell cultures for functional assays, such as patch-clamp electrophysiology or calcium imaging.

Materials:

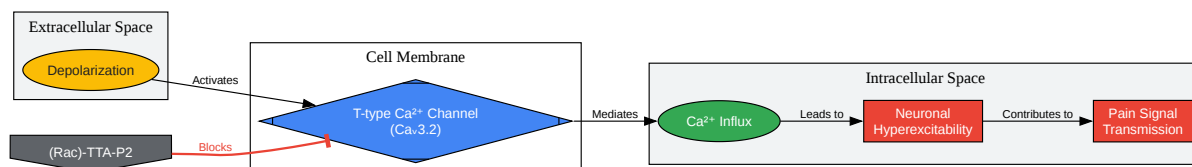
- 10 mM **(Rac)-TTA-P2** stock solution in DMSO
- Neuronal cell culture (e.g., primary dorsal root ganglion neurons)
- Cell culture medium appropriate for the neuronal cells
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO₂)
- Equipment for the specific functional assay (e.g., patch-clamp rig, fluorescence microscope)

Procedure:

- **Prepare Working Solution:** On the day of the experiment, thaw an aliquot of the 10 mM **(Rac)-TTA-P2** stock solution at room temperature.
- **Dilute to Final Concentration:** Serially dilute the stock solution in the appropriate cell culture medium or external recording solution to the desired final working concentration (e.g., 1 µM, 10 µM).
 - **Important:** The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced toxicity.
 - **Example Dilution:** To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
- **Prepare Control:** Prepare a vehicle control solution containing the same final concentration of DMSO as the **(Rac)-TTA-P2** working solution. This is crucial to distinguish the effects of the compound from any effects of the solvent.

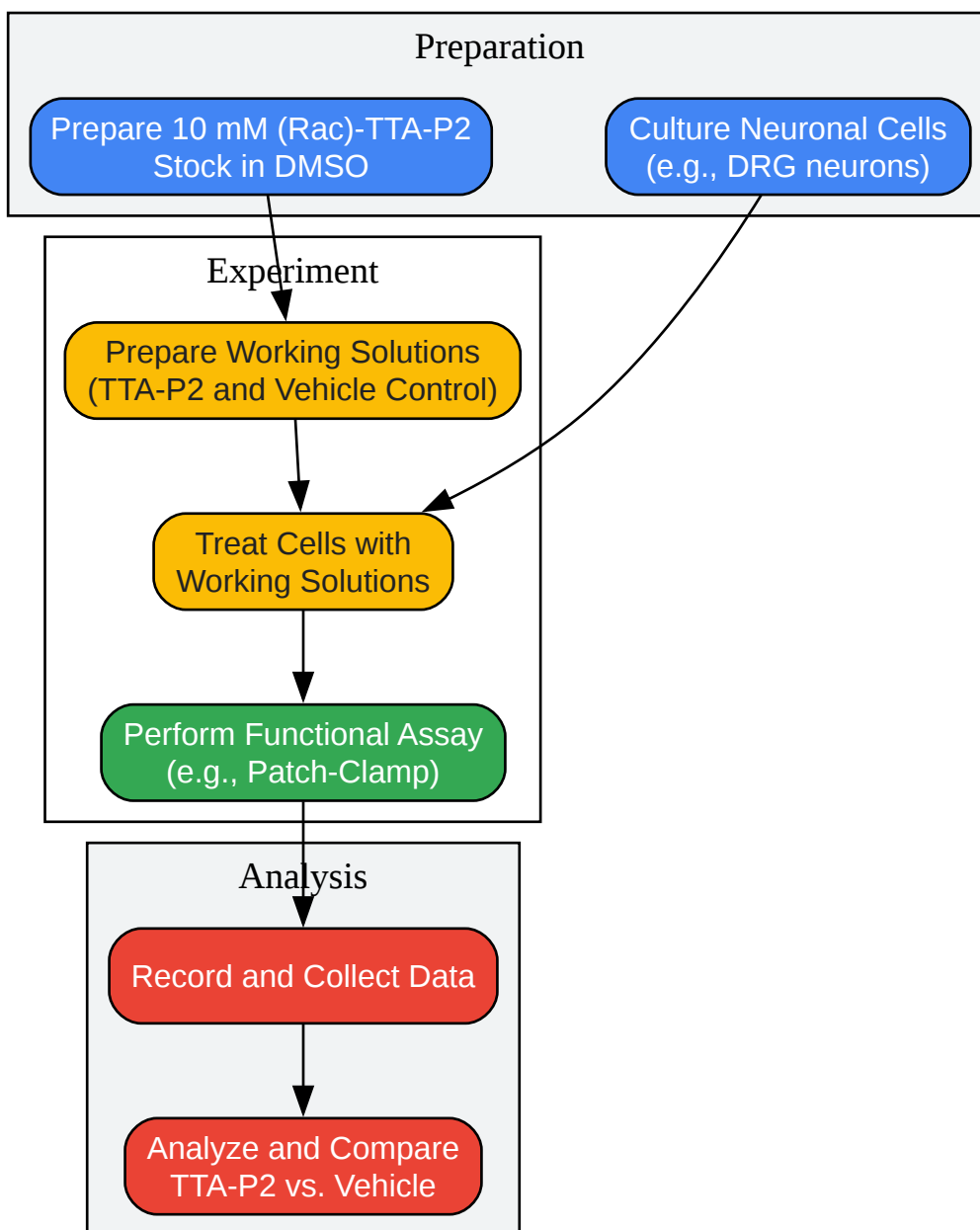
- Cell Treatment:
 - For acute treatments, replace the existing cell culture medium with the pre-warmed working solution of **(Rac)-TTA-P2** or the vehicle control.
 - Incubate the cells for the desired duration of the experiment.
- Functional Assay: Perform the planned functional assay (e.g., record T-type calcium currents using patch-clamp electrophysiology, measure intracellular calcium levels using a fluorescent indicator).
- Data Analysis: Analyze the data to determine the effect of **(Rac)-TTA-P2** on the measured parameters compared to the vehicle control.

Visualizations



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Caption: Signaling pathway of **(Rac)-TTA-P2** in blocking pain signals.



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Caption: Experimental workflow for in vitro studies using **(Rac)-TTA-P2**.

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